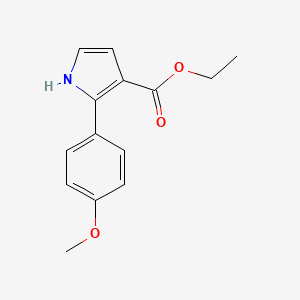
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester is a chemical compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
准备方法
The synthesis of 1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrrole ring. The reaction conditions typically include refluxing the mixture in ethanol or another suitable solvent .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
化学反应分析
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Electrophilic substitution reactions are common for pyrrole compounds due to the electron-rich nature of the pyrrole ring. Reagents such as halogens, nitrating agents, or sulfonating agents can be used to introduce various substituents onto the pyrrole ring.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position of substitution on the pyrrole ring.
科学研究应用
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science applications.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors, receptor agonists, and other bioactive molecules.
Medicine: The compound’s derivatives have potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The methoxyphenyl group and ethyl ester functional group can influence the compound’s binding affinity and specificity for its molecular targets.
相似化合物的比较
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, ethyl ester can be compared with other similar compounds, such as:
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, methyl ester: This compound has a methyl ester group instead of an ethyl ester group, which can affect its chemical properties and reactivity.
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, propyl ester: The presence of a propyl ester group can influence the compound’s solubility and other physical properties.
1H-Pyrrole-3-carboxylic acid, 2-(4-methoxyphenyl)-, butyl ester: The butyl ester group can impact the compound’s hydrophobicity and interactions with other molecules.
属性
CAS 编号 |
647836-43-9 |
|---|---|
分子式 |
C14H15NO3 |
分子量 |
245.27 g/mol |
IUPAC 名称 |
ethyl 2-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(16)12-8-9-15-13(12)10-4-6-11(17-2)7-5-10/h4-9,15H,3H2,1-2H3 |
InChI 键 |
GFJPHNRCGYSQLJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC=C1)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium](/img/structure/B12580815.png)
![4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile](/img/structure/B12580816.png)
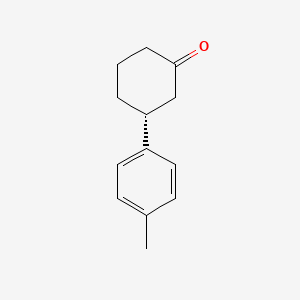
![6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12580828.png)
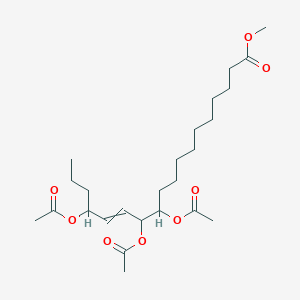
![[3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite](/img/structure/B12580832.png)

![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol]](/img/structure/B12580848.png)
![Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-](/img/structure/B12580852.png)
![1-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-3-[2-[[3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea](/img/structure/B12580862.png)
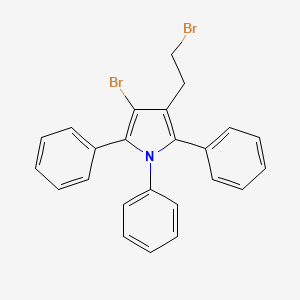
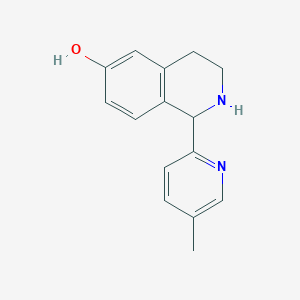

![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea](/img/structure/B12580898.png)
